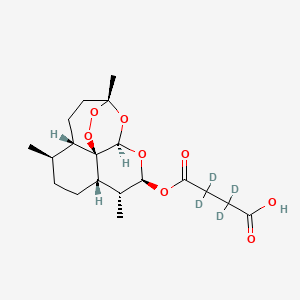

Artesunate-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

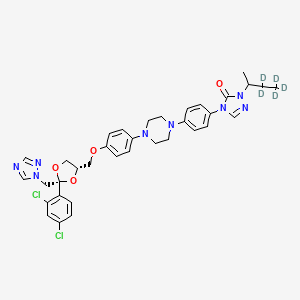

L’Artesunate-d4 est un dérivé deutéré de l’artésunate, un composé semi-synthétique de l’artémisinine. L’artésunate est largement connu pour ses puissantes propriétés antipaludiques et est utilisé dans le traitement du paludisme grave. Le marquage au deutérium de l’artésunate-d4 le rend particulièrement utile en chimie analytique à des fins de traçage et de quantification .

Mécanisme D'action

L’Artesunate-d4, comme l’artésunate, exerce ses effets principalement par la génération d’espèces réactives de l’oxygène (ROS) qui endommagent les composants cellulaires du parasite du paludisme. Le composé cible les protéines liées à l’hème dans les mitochondries du parasite, conduisant à l’inhibition de la formation d’hémozoïne et à l’accumulation d’hème toxique. Cela perturbe les processus métaboliques du parasite et conduit finalement à sa mort .

Analyse Biochimique

Biochemical Properties

Artesunate-d4 interacts with various biomolecules, including enzymes and proteins. It has been identified as an inhibitor of both STAT-3 and exported protein 1 (EXP1) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to target cytochrome c, leading to changes in protein structure and inducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound has a rapid systemic availability with a short half-life . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have potent anti-cancer activity and modulate the Th17/Treg imbalance

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to affect the metabolic characteristics of T cells, including glycolysis, lipid metabolism, and amino acid metabolism . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

Given its known interactions with various enzymes and proteins, it is likely that it is directed to specific compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Artesunate-d4 est synthétisé par une série de réactions chimiques à partir de la dihydroartémisinine, qui est dérivée de l’artémisinine, le composant actif de l’herbe médicinale chinoise Artemisia annua. La synthèse implique la réduction de l’artémisinine en dihydroartémisinine, suivie d’une estérification avec l’anhydride succinique pour former l’artésunate. Le marquage au deutérium est introduit pendant le processus de synthèse pour remplacer des atomes d’hydrogène spécifiques par du deutérium .

Méthodes de production industrielle

La production industrielle de l’artésunate-d4 suit des voies de synthèse similaires à celles décrites ci-dessus, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. L’utilisation de composés marqués au deutérium dans les applications industrielles est principalement destinée au développement de méthodes analytiques, à la validation des méthodes et au contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

L’Artesunate-d4 subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former des dérivés de la dihydroartémisinine.

Réduction : Les réactions de réduction peuvent convertir l’artésunate-d4 en ses composés précurseurs.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d’artésunate-d4.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des niveaux de pH pour garantir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la dihydroartémisinine et d’autres composés apparentés à l’artémisinine. Ces produits sont souvent utilisés dans la poursuite de la recherche et du développement de nouveaux agents thérapeutiques .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme traceur en chimie analytique pour le développement et la validation de méthodes.

Biologie : Employé dans des études pour comprendre les voies métaboliques et les mécanismes d’action de l’artésunate et de ses dérivés.

Médecine : Investigué pour ses effets thérapeutiques potentiels au-delà du traitement du paludisme, y compris les propriétés anticancéreuses et antivirales.

Industrie : Utilisé dans les processus de contrôle de la qualité pour la production de produits pharmaceutiques .

Applications De Recherche Scientifique

Artesunate-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in analytical chemistry for method development and validation.

Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of artesunate and its derivatives.

Medicine: Investigated for its potential therapeutic effects beyond malaria treatment, including anticancer and antiviral properties.

Industry: Utilized in quality control processes for the production of pharmaceuticals .

Comparaison Avec Des Composés Similaires

Composés similaires

Artéméther : Un autre dérivé de l’artémisinine utilisé en association avec la luméfantrine pour le traitement du paludisme.

Dihydroartémisinine : Le métabolite actif de l’artésunate et d’autres dérivés de l’artémisinine.

Artésunate : Le composé parent à partir duquel l’artésunate et d’autres dérivés sont synthétisés.

Unicité de l’artésunate-d4

L’Artesunate-d4 est unique en raison de son marquage au deutérium, ce qui améliore sa stabilité et permet un traçage précis dans les études analytiques. Cela le rend particulièrement précieux dans les milieux de recherche où une quantification et un suivi précis du composé sont essentiels .

Propriétés

IUPAC Name |

2,2,3,3-tetradeuterio-4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJKUPKCHIPAT-SIUCRFQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316753-15-7 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316753-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.